3-Amino-2,4,6-trichlorophenol

Catalog No.
S14717958
CAS No.
35869-49-9
M.F
C6H4Cl3NO
M. Wt
212.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-2,4,6-trichlorophenol

CAS Number

35869-49-9

Product Name

3-Amino-2,4,6-trichlorophenol

IUPAC Name

3-amino-2,4,6-trichlorophenol

Molecular Formula

C6H4Cl3NO

Molecular Weight

212.5 g/mol

InChI

InChI=1S/C6H4Cl3NO/c7-2-1-3(8)6(11)4(9)5(2)10/h1,11H,10H2

InChI Key

FVWRGRIEWWZRHQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Cl)O)Cl)N)Cl

3-Amino-2,4,6-trichlorophenol is a chlorinated phenolic compound characterized by the presence of three chlorine atoms and an amino group attached to a phenol ring. Its chemical formula is C6H4Cl3NC_6H_4Cl_3N and it has a molecular weight of approximately 212.47 g/mol. This compound is a derivative of 2,4,6-trichlorophenol, which is notable for its use in various industrial applications including as a disinfectant and herbicide. The amino group introduces additional reactivity and biological activity compared to its parent compound.

Typical of chlorinated phenols:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, participating in substitution reactions with electrophiles.
  • Oxidation: The amino group may be oxidized under certain conditions to form nitro or other functional groups.
  • Reduction: The chlorinated positions on the aromatic ring can be reduced, leading to the formation of less chlorinated derivatives.
  • Dechlorination: In the presence of strong reducing agents, dechlorination can occur, resulting in less toxic compounds.

These reactions make 3-amino-2,4,6-trichlorophenol a versatile intermediate in organic synthesis.

The biological activity of 3-amino-2,4,6-trichlorophenol is significant due to its structural features:

  • Antimicrobial Properties: Similar to other chlorophenols, it exhibits bactericidal and fungicidal properties, making it useful in disinfectants and preservatives.
  • Toxicity: It is considered toxic to aquatic life and can cause skin and eye irritation. Prolonged exposure may lead to more severe health effects including potential carcinogenicity.
  • Enzyme Interaction: Studies have shown that chlorinated phenols can affect enzyme activity in biological systems, potentially disrupting metabolic processes.

There are several methods for synthesizing 3-amino-2,4,6-trichlorophenol:

  • Direct Amination: Reacting 2,4,6-trichlorophenol with ammonia or an amine under controlled conditions can yield the amino derivative.
  • Reduction of Nitro Compounds: Starting from 3-nitro-2,4,6-trichlorophenol, reduction using catalytic hydrogenation or chemical reducing agents can produce the amino compound.
  • Electrophilic Substitution: Chlorination followed by amination of phenolic compounds can also be employed.

These methods allow for the selective introduction of functional groups while maintaining the integrity of the chlorinated structure.

3-Amino-2,4,6-trichlorophenol has various applications across different fields:

  • Agriculture: Used as an active ingredient in herbicides and fungicides due to its antimicrobial properties.
  • Pharmaceuticals: Serves as an intermediate in the synthesis of pharmaceutical compounds.
  • Industrial Chemicals: Utilized in the production of dyes and other chemical intermediates.
  • Disinfectants: Its bactericidal properties make it suitable for use in disinfectant formulations.

Research on interaction studies indicates that 3-amino-2,4,6-trichlorophenol can form complexes with various biomolecules:

  • Heme Proteins: Interaction studies have shown that chlorinated phenols can affect the absorption characteristics of heme complexes. For instance, increased chlorination alters fluorescence properties and absorption maxima due to changes in electronic structure .
  • Enzyme Inhibition: It has been observed that chlorinated phenols can inhibit certain enzymes involved in detoxification processes in organisms.

These interactions highlight the importance of understanding the environmental and biological impacts of this compound.

Several compounds share structural similarities with 3-amino-2,4,6-trichlorophenol. Below is a comparison highlighting their unique features:

Compound NameCAS NumberNotable Features
2-Amino-3,4,6-trichlorophenol88-06-2Contains an amino group; used as a pesticide.
2,4-Dichlorophenol120-83-2Less chlorinated; commonly used as a disinfectant.
Pentachlorophenol87-86-5Highly chlorinated; effective biocide but more toxic.
2,3-Dichlorophenol576-24-9Intermediate in organic synthesis; less toxic than others.
2-Chlorophenol95-57-8Used as a precursor in chemical synthesis; lower toxicity.

The uniqueness of 3-amino-2,4,6-trichlorophenol lies in its specific combination of three chlorine atoms with an amino group on the aromatic ring, which enhances its reactivity and biological activity compared to less substituted analogs.

XLogP3

3.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

210.935847 g/mol

Monoisotopic Mass

210.935847 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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